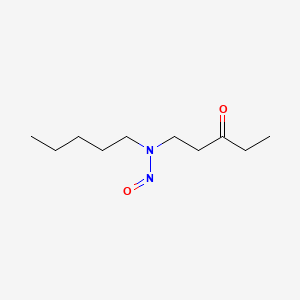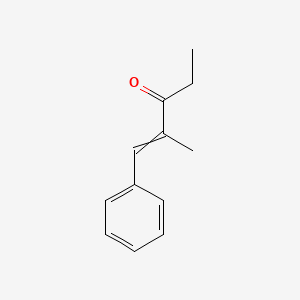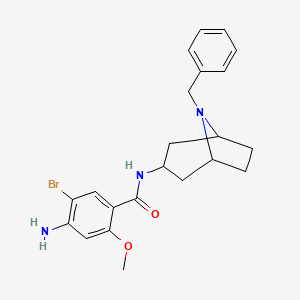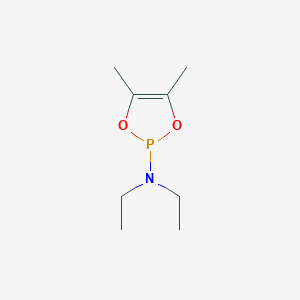
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is an organic compound that features a unique dioxaphospholane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorodichloridate precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phospholane derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functionality but different structural features.
N,N-Diethyl-N-methylamine: Another related compound with a different substitution pattern on the nitrogen atom.
Uniqueness
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amine-containing compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
78749-63-0 |
|---|---|
Formule moléculaire |
C8H16NO2P |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
N,N-diethyl-4,5-dimethyl-1,3,2-dioxaphosphol-2-amine |
InChI |
InChI=1S/C8H16NO2P/c1-5-9(6-2)12-10-7(3)8(4)11-12/h5-6H2,1-4H3 |
Clé InChI |
LTBILUNWZGTDCP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1OC(=C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


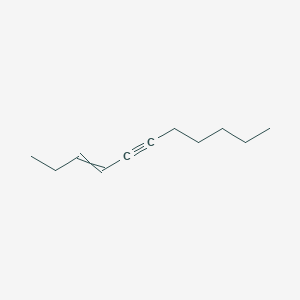
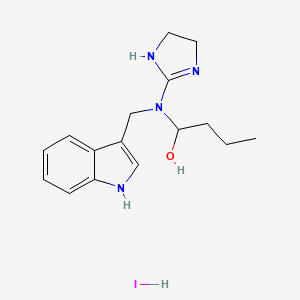
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
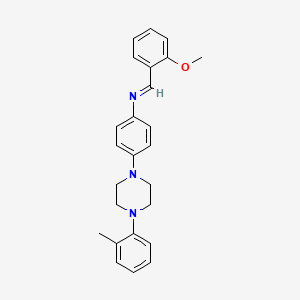
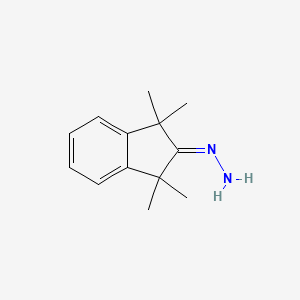
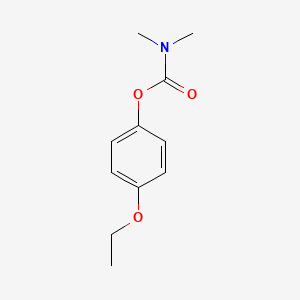
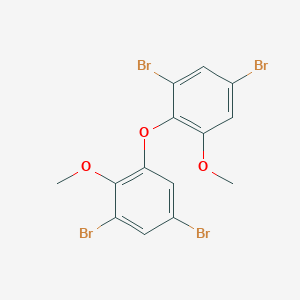
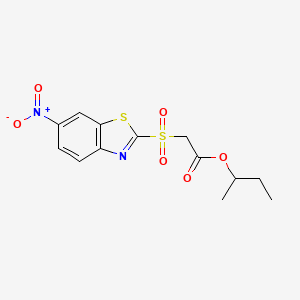
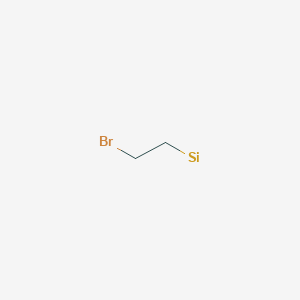
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
